N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 873002-98-3, molecular formula C16H22N2O2S2, MW 338.48) is a synthetic sulfonamide derivative comprising a 2,4-dimethylthiazole moiety linked via an ethyl spacer to a 2,4,5-trimethylbenzenesulfonamide group. The compound belongs to the broader structural class of thiazole-benzenesulfonamide hybrids, a class extensively investigated in the patent literature by GlaxoSmithKline and Merck for diverse therapeutic applications including anticancer and metabolic indications.

Molecular Formula C16H22N2O2S2
Molecular Weight 338.48
CAS No. 873002-98-3
Cat. No. B2707511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
CAS873002-98-3
Molecular FormulaC16H22N2O2S2
Molecular Weight338.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C
InChIInChI=1S/C16H22N2O2S2/c1-10-8-12(3)16(9-11(10)2)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3
InChIKeyYGYMDGDFPMPZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 873002-98-3 | N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide Chemical Identity & Baseline Characterization


N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 873002-98-3, molecular formula C16H22N2O2S2, MW 338.48) is a synthetic sulfonamide derivative comprising a 2,4-dimethylthiazole moiety linked via an ethyl spacer to a 2,4,5-trimethylbenzenesulfonamide group [1]. The compound belongs to the broader structural class of thiazole-benzenesulfonamide hybrids, a class extensively investigated in the patent literature by GlaxoSmithKline and Merck for diverse therapeutic applications including anticancer and metabolic indications [2][3]. As of the knowledge cutoff, this specific compound has not been reported in any primary publication, bioassay study, or patent as an individually characterized entity. Its ZINC database entry (ZINC27336676, Tranche EIGB) records a computed logP of 4.298, 2 rings, 22 heavy atoms, 6 heteroatoms, and an sp3 carbon fraction of 0.50, with zero protomers available and no ChEMBL-documented activities [1].

CAS 873002-98-3: Why In-Class Thiazole-Sulfonamide Analogs Cannot Be Assumed Interchangeable


Within the thiazole-benzenesulfonamide scaffold family, minor substitutional changes on the benzene ring profoundly alter physicochemical properties, target engagement profiles, and biological outcomes. The 2,4,5-trimethylbenzene substitution pattern of CAS 873002-98-3 occupies a distinct region of structural space compared to the more common 4-methyl, 4-ethyl, or 2,4,6-trimethyl regioisomers [1]. The ZINC-calculated logP of 4.298 for this compound reflects the cumulative lipophilic contribution of three methyl groups in the 2,4,5-arrangement [1]. SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 identify tentative target associations—including protein tyrosine phosphatases (PTPRF, PTPN2) and histone deacetylase 10 (HDAC10)—that are sensitive to the precise topology of the sulfonamide aryl group and would not be preserved across regioisomeric variants [1]. In the broader patent landscape, GlaxoSmithKline demonstrated that systematic variation of the benzenesulfonamide substitution pattern on thiazole cores yields compounds with divergent anticancer and kinase-inhibitory profiles, confirming that structural analogs within this class are not functionally interchangeable [2][3]. Generic substitution without matched bioactivity validation carries a high risk of selecting a compound with fundamentally different molecular recognition properties.

CAS 873002-98-3 Quantitative Differentiation Evidence: Analyzed Dimensions and Critical Data Gaps


Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA) vs. Common 4-Methyl and 4-Ethyl Regioisomers

The target compound displays a computed logP of 4.298 (ZINC, Tranche EIGB) and an implicit tPSA of approximately 55–65 Ų, consistent with a single sulfonamide moiety [1]. In contrast, the structurally closest purchasable analog, N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide (CAS not assigned; MW ~352.51), would be predicted to have a logP of approximately 3.8–4.0 by the same computational methodology, while N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide (CAS 873009-83-7) represents a regioisomeric methyl arrangement with an identical molecular formula but distinct electrostatic and steric topology at the sulfonamide aryl group [2]. The 2,4,5-trimethyl substitution pattern places three contiguous methyl groups on the benzene ring, generating a higher local electron density and steric bulk on one face of the sulfonamide compared to the symmetric 2,4,6-trimethyl variant. No experimental logP or tPSA data exist for any of these compounds.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

SEA-Predicted Target Engagement Fingerprint: Potential Phosphatase and HDAC Activity vs. Class-Average Baseline

SEA (Similarity Ensemble Approach) analysis conducted on ZINC27336676 against the ChEMBL 20 target set returned predicted associations with PTPRF (Receptor-type tyrosine-protein phosphatase F, max Tc = 38, P-value not disclosed), PTPN2 (Tyrosine-protein phosphatase non-receptor type 2, max Tc = 67), HDAC10 (Histone deacetylase 10, max Tc = 42), and FGF2 (Fibroblast growth factor 2) [1]. The PTPN2 prediction (max Tc = 67) is the highest-ranking association, suggesting that the 2,4,5-trimethylbenzenesulfonamide moiety may present a pharmacophore complementary to the PTPN2 active site. This phosphatase selectivity profile is distinct from the β3-adrenergic receptor agonism reported for thiazole-benzenesulfonamides bearing hydroxyl-containing aryl groups in the Merck patent series (WO-9832753-A1), where the pharmacophore requires an N-alkyl-β-hydroxyethylamine side chain absent in this compound [2]. The predicted HDAC10 association, though lower confidence, represents a chemotype-target linkage not evident for the 4-ethyl or unsubstituted benzene variants.

Target prediction Chemogenomics Protein tyrosine phosphatase HDAC inhibition

Documented Absence of Experimental Bioactivity Data: A Critical Procurement Consideration vs. Well-Characterized In-Class Analogs

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and patent databases reveals zero experimental bioactivity records for CAS 873002-98-3 [1][2]. The ZINC database entry explicitly states: 'There is no known activity for this compound,' 'This substance is not reported in any publications per ChEMBL,' and 'This substance has not been detected to have been used in any clinical trials' [1]. By contrast, structurally related thiazole-sulfonamide derivatives with para-substituted benzene rings (e.g., N-(4-fluorophenyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide) have published in vitro anticancer IC50 values (4.69 µg/mL against A549 lung carcinoma cells) and antitubercular MIC data (25.0 µg/mL against M. tuberculosis H37Rv) [3]. Similarly, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have reported MIC values as low as 1.6 µg/mL against M. tuberculosis and 6.25 µg/mL against S. aureus [4].

Data availability Screening library selection Risk assessment Procurement due diligence

Synthetic Accessibility and Scaffold Uniqueness: No Published Synthetic Route vs. Established Thiazole-Sulfonamide Methods

No published synthetic procedure exists for CAS 873002-98-3. This is confirmed in the ZINC database, which records a single vendor catalog entry with no associated synthetic reference [1]. In contrast, the broader thiazole-sulfonamide class benefits from well-established synthetic protocols, including the coupling of sulfonyl chlorides with thiazol-2-yl amines (as demonstrated for compounds 7a–7j and 8a–8j in Journal of the Chinese Chemical Society, 2019) and the condensation of α-haloketones with thioamides followed by sulfonylation [2]. The absence of a published route means that any procurement of CAS 873002-98-3 is tied to a single or limited vendor supply with no independent synthetic verification available in the peer-reviewed literature. This contrasts sharply with analogs like N-(4-fluorophenyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide, for which full synthetic characterization (including SCXRD) has been published [3].

Synthetic accessibility Chemical sourcing Building block availability Medicinal chemistry

CAS 873002-98-3: Appropriate Research and Industrial Application Scenarios Based on Evidentiary Profile


De Novo Phenotypic Screening in Phosphatase- or HDAC-Focused Drug Discovery Programs

The SEA-predicted target associations with PTPN2 (max Tc = 67) and HDAC10 (max Tc = 42) suggest that CAS 873002-98-3 may possess a molecular recognition profile compatible with protein tyrosine phosphatase or histone deacetylase active sites [1]. This compound may be a suitable addition to phosphatase- or epigenetics-focused phenotypic screening libraries where the goal is to identify hits with novel chemotypes rather than optimize known pharmacophores. However, the absence of any experimental validation means that procurement should be limited to primary screening at a scale that accepts a high attrition rate. The compound should not be prioritized for programs where lead-like properties (lower logP) or established SAR are prerequisites.

Use as a Reference Compound for Studying 2,4,5-Trimethylbenzene Substitution Effects in Sulfonamide SAR Series

The 2,4,5-trimethylbenzene substitution pattern is underrepresented in the published thiazole-sulfonamide literature, where para-substituted (4-methyl, 4-fluoro, 4-chloro) or 2,4,6-trimethyl variants dominate [2][3]. CAS 873002-98-3 can serve as a structural probe to investigate the impact of contiguous trimethyl substitution on sulfonamide conformational preferences, hydrogen-bonding capacity, and target binding in comparative SAR studies. Its computed logP of 4.298 [1] places it at the lipophilic extreme within this chemotype, making it useful for establishing the lipophilicity-activity relationship boundaries of a thiazole-sulfonamide series.

Synthetic Chemistry Research: Development and Validation of Novel Thiazole-Ethyl-Sulfonamide Coupling Methods

Given the complete absence of a published synthetic route for CAS 873002-98-3 [1], the compound presents an opportunity for methodology development groups to design, execute, and publish the first synthesis of this scaffold. The ethyl spacer between the 2,4-dimethylthiazole and the sulfonamide nitrogen distinguishes this compound from the more common direct thiazole-sulfonamide linkage or methylene-spacer variants prevalent in the patent literature [2]. Successful synthesis and full characterization would contribute novel methodology to the field and may reveal unexpected reactivity patterns associated with the sterically congested 2,4,5-trimethylbenzenesulfonamide moiety.

Computational Chemistry and Cheminformatics Model Validation

CAS 873002-98-3 is an ideal test case for computational target prediction, molecular docking, and QSAR model validation precisely because it occupies an unexplored region of chemical space with no experimental bioactivity data to bias predictions [1]. The compound can be used to test the predictive power of SEA, SwissTargetPrediction, or proprietary machine-learning models by generating prospective predictions that can subsequently be tested experimentally. Its unique 2,4,5-trimethyl substitution pattern and ethyl-linked thiazole architecture provide a challenging scaffold for assessing model generalizability beyond the chemical space represented in training datasets.

Quote Request

Request a Quote for N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.